Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate
Overview
Description
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate is a chemical compound with a complex structure that includes a pyrimidine ring, a phenyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenyl group. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Attachment of the Phenyl Group: This step often involves a substitution reaction where the phenyl group is introduced to the pyrimidine ring.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Intermetallic Compounds: These compounds, although different in nature, share some structural similarities.
Uniqueness
What sets Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate apart is its unique combination of a pyrimidine ring and a phenyl group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
Properties
Molecular Formula |
C16H18ClN3O2 |
---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
tert-butyl N-[4-[(6-chloropyrimidin-4-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C16H18ClN3O2/c1-16(2,3)22-15(21)20-12-6-4-11(5-7-12)8-13-9-14(17)19-10-18-13/h4-7,9-10H,8H2,1-3H3,(H,20,21) |
InChI Key |
WTVQBLLICLAKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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